2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile (CAS: 338956-33-5, molecular formula: C₁₀H₄ClF₃N₃) is a pyridine-based compound featuring a malononitrile moiety attached to a chlorinated and trifluoromethyl-substituted pyridine ring. This structure confers unique electronic properties, including strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) and cyano (-CN) groups, making it valuable in agrochemical and pharmaceutical synthesis. For instance, it serves as a precursor in catalytic hydrogenation reactions to produce substituted 2-ethylaminopyridine derivatives, such as 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine, using palladium catalysts .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOFPCYTNQCBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The malononitrile moiety may also play a role in its reactivity and overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(a) 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile (CAS: 338761-84-5)
- Molecular Formula : C₁₄H₁₀ClF₃N₄
- Key Features : Incorporates a piperidinylidene group, introducing a cyclic amine substituent.
- This modification is often leveraged in drug design to modulate pharmacokinetics .
(b) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile (CAS: 338762-06-4)
- Molecular Formula : C₁₆H₁₃ClF₃N₃OS
- Key Features: Contains morpholino (a six-membered amine-ether ring) and thienyl (sulfur-containing aromatic) groups.
- Comparison: The morpholino group improves water solubility, while the thienyl moiety introduces π-π stacking interactions, influencing crystal packing and solid-state stability. The sulfur atom may also enhance reactivity in nucleophilic substitutions .
Non-Pyridine Malononitrile Analogues
(a) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
- Key Features : A furan-based derivative with diphenyl and methyl substituents.
- Comparison: The absence of a pyridine ring reduces electron-withdrawing effects, while the diphenyl groups increase hydrophobicity. Crystal structure studies reveal weak C-H···π interactions, similar to pyridine derivatives, but with less pronounced hydrogen bonding due to reduced polarity .
(b) (Z)-2-(((4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino)(methylthio)methylene)malononitrile
- Key Features : Includes a dithiazolylidene ring and methylthio (-SMe) group.
- Comparison : The sulfur-rich dithiazolylidene moiety enhances electrophilicity, making this compound more reactive in cycloaddition reactions. The methylthio group further contributes to redox activity, distinguishing it from the purely pyridine-based parent compound .
Fungicidal Activity
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), a structurally related fungicide, shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety but replaces malononitrile with a benzamide group. While fluopyram inhibits succinate dehydrogenase in fungi, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile lacks direct fungicidal activity. However, its derivatives may exhibit pesticidal properties through different mechanisms .
Toxicity Profiles
- Fluopyram : Associated with thyroid tumorigenesis in animal studies due to prolonged exposure .
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid: A related acetic acid derivative requires stringent handling (e.g., gloves, eye protection) due to irritant properties, as noted in safety data sheets.
Comparative Data Table
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H6ClF3N3
- Molecular Weight : 263.63 g/mol
- CAS Number : 172527-71-8
Synthesis
The synthesis of this compound typically involves the reaction of malononitrile with a substituted pyridine derivative. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Antitumor Activity
Research has indicated that derivatives of pyridine compounds exhibit notable antitumor properties. In particular, studies have shown that compounds similar to this compound can inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.55 | CDK2 inhibition |
| Compound B | HCT116 | 0.87 | VEGFR-2 inhibition |
| Compound C | A375 | 1.46 | Apoptosis induction |
These findings suggest that the compound may act through multiple pathways, including cell cycle regulation and angiogenesis inhibition.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression:
| Kinase | IC50 (µM) |
|---|---|
| CDK2 | 0.36 |
| CDK9 | 1.8 |
| VEGFR-2 | 1.46 |
The selectivity towards CDK2 over CDK9 indicates a potential for targeted cancer therapies.
Case Studies
- Study on Antiproliferative Effects : A study published in MDPI assessed the antiproliferative effects of various pyridine derivatives, including those similar to this compound. The results demonstrated significant growth inhibition in tumor cell lines, suggesting its potential as an anticancer agent .
- In Vivo Efficacy : Another investigation focused on the in vivo efficacy of a related compound in reducing tumor growth rates in xenograft models. The study highlighted the compound's oral bioavailability and pharmacokinetic profile, supporting its development for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
